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molecular formula C8H7ClO B041964 4'-Chloroacetophenone CAS No. 99-91-2

4'-Chloroacetophenone

Cat. No. B041964
M. Wt: 154.59 g/mol
InChI Key: BUZYGTVTZYSBCU-UHFFFAOYSA-N
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Patent
US07183421B2

Procedure details

There were weighed out p-chlorophenyl-ethanol (5, racemic compound) (78 mg, 0.05 mmol) and (S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl (1.8 mg, 0.05 mmol). Then, 2 ml of acetone was added to obtain a uniform solution. Added thereto was 250 mg of silica gel (product of Merck, grade 9385) and the mixture was vigorously agitated for 5 minutes. The acetone used was distilled off under reduced pressure. Added thereto was 7% aqueous solution of sodium bicarbonate (5 ml) containing 20 wt. % of sodium bromide. Then, the mixture was thoroughly stirred. Two platinum electrodes (1.5×1.0 cm) were applied to the mixture which was then subjected to electrolytic oxidation reaction for 0.68 hour while being vigorously stirred at −15° C. and maintaining the current at 30 mA (quantity of electricity being 2.2 F/mol). After completion of reaction, silica gel was filtered off from the reaction mixture, extraction was effected with 5 ml of acetone and acetone was distilled off. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=7/1), giving p-chloroacetophenone (6) [39 mg, yield 100% based on the starting compound (5a)] and the starting compound (5b) (38 m, recovery percentage 97%, optical purity 83%).
Quantity
78 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl
Quantity
1.8 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][CH:3]=1>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
78 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)O
Step Two
Name
(S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl
Quantity
1.8 mg
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously agitated for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a uniform solution
ADDITION
Type
ADDITION
Details
Added
DISTILLATION
Type
DISTILLATION
Details
The acetone used was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Added
ADDITION
Type
ADDITION
Details
containing 20 wt. % of sodium bromide
STIRRING
Type
STIRRING
Details
Then, the mixture was thoroughly stirred
CUSTOM
Type
CUSTOM
Details
was then subjected to electrolytic oxidation reaction for 0.68 hour
Duration
0.68 h
STIRRING
Type
STIRRING
Details
while being vigorously stirred at −15° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the current at 30 mA (quantity of electricity being 2.2 F/mol)
CUSTOM
Type
CUSTOM
Details
After completion of reaction, silica gel
FILTRATION
Type
FILTRATION
Details
was filtered off from the reaction mixture, extraction
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=7/1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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